1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Beschreibung
Eigenschaften
IUPAC Name |
furan-3-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORLLOJGLZMHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-yl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The anticancer properties of 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have been investigated in several studies. The compound has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that the compound exhibited significant growth inhibition with IC50 values ranging from 5 to 15 μM across different cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HCT116 | 7 | Cell cycle arrest |
| PC3 | 12 | Inhibition of DNA synthesis |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment .
Antibacterial Activity
In addition to its anticancer properties, 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has demonstrated antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study tested the antibacterial effects of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as follows:
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 32 | Bacteriostatic |
| Staphylococcus aureus | 16 | Bactericidal |
These findings suggest that the compound can effectively inhibit bacterial growth and may serve as a lead compound for developing new antibacterial agents .
Other Pharmacological Activities
Beyond anticancer and antibacterial applications, 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been explored for other pharmacological activities.
Case Study: Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In vitro studies indicated that it could significantly reduce pro-inflammatory cytokine levels in activated macrophages. The following table summarizes these findings:
| Cytokine | Control Level (pg/mL) | Compound Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
This reduction in cytokine levels suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Wirkmechanismus
The mechanism of action of 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The piperazine ring provides additional flexibility and can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
Piperazine derivatives exhibit significant diversity based on substituents. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., thiadiazole in the target compound) may enhance binding to enzymatic targets compared to electron-donating groups (e.g., methoxy in HBK15) .
Enzyme Inhibition
- Mutant IDH1 Inhibitors () : A structurally related compound with a 4-(2-methoxyphenyl)piperazine moiety exhibited IC₅₀ < 1 µM against IDH1-R132H . The target compound’s thiadiazole group may offer enhanced enzyme interaction via sulfur-mediated hydrogen bonding.
- Antimicrobial Activity :
- The target compound’s thiadiazole group aligns with azole-containing derivatives (), which showed MIC values of 3.1–25 µg/mL against bacterial and fungal strains .
- Compound 2 () demonstrated superior antibacterial activity due to conjugated allyl and methoxyphenyl groups, suggesting that the target compound’s furan-thiadiazole combination may broaden antimicrobial spectra .
Cytotoxic Potential
Unique Advantages and Limitations of the Target Compound
Advantages
- Dual Heterocyclic System : The combination of furan (oxygen-containing) and thiadiazole (sulfur/nitrogen-containing) may enhance target selectivity and metabolic stability.
- Synergistic Pharmacophores: Potential for dual activity (e.g., enzyme inhibition and antimicrobial action) due to distinct electronic profiles of substituents.
Limitations
- Synthetic Complexity : Introducing thiadiazole requires specialized reagents (e.g., Na₂S or sulfur-containing precursors), as seen in , which may limit scalability.
- Uncharacterized Bioactivity : While structural analogs show promise, specific data on the target compound’s efficacy and toxicity are absent in the provided evidence.
Biologische Aktivität
1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is . The compound features a furan ring and a thiadiazole moiety connected through a piperazine linker, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antiviral, anticancer, and antimicrobial properties. Below is a summary of the key findings:
Antiviral Activity
Research has indicated that compounds containing thiadiazole derivatives exhibit significant antiviral properties. For instance:
- Mechanism : Thiadiazole derivatives can inhibit viral replication by targeting specific viral enzymes or proteins.
- Efficacy : Compounds similar to 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have shown effective inhibition against viruses such as HIV and HCV with EC50 values ranging from 0.12 to 28 µM .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies:
- Cell Lines Tested : Studies have utilized several cancer cell lines including SK-HEP-1 (liver carcinoma) and DU 145 (prostate carcinoma).
- Results : The compound demonstrated cytotoxic effects with IC50 values indicating significant cell death at micromolar concentrations. For example, related compounds have shown IC50 values around 0.76 µM against SK-HEP-1 cells .
Antimicrobial Activity
Some derivatives of the compound have been evaluated for their antimicrobial properties:
- Target Pathogens : Studies have included evaluation against bacteria and fungi.
- Findings : Certain thiadiazole derivatives exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values suggesting effective inhibition .
Data Summary Table
| Activity Type | Target Organism/Cell Line | EC50/IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV | 0.12 | |
| Antiviral | HCV | 6.7 | |
| Anticancer | SK-HEP-1 | 0.76 | |
| Anticancer | DU 145 | 0.98 | |
| Antimicrobial | Various Bacteria | MIC < 10 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole-containing compounds. Notably:
- Study on Thiadiazole Derivatives : A study highlighted the synthesis of various thiadiazole derivatives and their subsequent biological evaluation against viral pathogens, revealing promising antiviral activity comparable to established antiviral drugs .
- Anticancer Evaluation : Another research effort involved the structural modification of piperazine-based compounds to enhance their anticancer efficacy against multiple cancer cell lines, showing that substituents significantly influence activity .
Q & A
Q. What are the recommended synthetic routes for 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?
The compound can be synthesized via a multi-step protocol involving:
- Coupling reactions : React 1,2,5-thiadiazole-3-carboxylic acid with piperazine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane (DCM) .
- Furan-3-carbonyl introduction : Acylate the piperazine nitrogen with furan-3-carbonyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the furan and thiadiazole moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Key variables include:
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Catalyst screening : Test Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for click chemistry steps .
- Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines to rule out cell-specific effects .
- Metabolic stability testing : Compare half-life in liver microsomes (e.g., human vs. murine) to identify species-dependent degradation .
- Off-target profiling : Use kinase/GPCR panels to confirm selectivity .
Q. How does the thiadiazole ring influence pharmacological activity?
Q. What in vitro models are suitable for evaluating cytotoxicity?
- Cancer cell lines : Use NCI-60 panels or patient-derived organoids for broad-spectrum screening .
- Mechanistic assays : Combine MTT viability tests with Annexin V/PI staining to differentiate apoptosis from necrosis .
Q. How can computational methods guide structural optimization?
Q. What are common pitfalls in chromatographic purification?
Q. How do structural analogs compare in SAR studies?
- Thiadiazole vs. triazole : Thiadiazole analogs show 3–5× higher kinase inhibition due to stronger H-bonding .
- Furan substitution : 3-Furan derivatives exhibit better logP profiles (2.1 vs. 2.9 for phenyl analogs), enhancing bioavailability .
Methodological Considerations
- Contradictory spectral data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
- Reaction scalability : Pilot-scale reactions (10–50 g) require inert gas purging and jacketed reactors for temperature control .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
